4-Methoxyfuro[3,2-c]pyridine chemical properties
4-Methoxyfuro[3,2-c]pyridine chemical properties
An In-Depth Technical Guide to 4-Methoxyfuro[3,2-c]pyridine: Synthesis, Properties, and Medicinal Chemistry Applications
Introduction
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can effectively interact with a multitude of biological targets is paramount. Furo[3,2-c]pyridines represent one such "privileged scaffold." These heterocyclic compounds, characterized by the fusion of an electron-rich furan ring to an electron-deficient pyridine ring, possess a unique electronic architecture that imparts diverse pharmacological potential.[1] This fusion creates a system ripe for chemical modification, enabling the exploration of vast chemical space in drug discovery programs.
This technical guide focuses on a specific, yet highly promising, derivative: 4-Methoxyfuro[3,2-c]pyridine . As a senior application scientist, my objective is to provide an in-depth resource for researchers and drug development professionals. This document moves beyond a simple data sheet to explore the causality behind its synthesis, its reactivity, and its potential applications, grounded in authoritative references and field-proven insights. We will dissect its known properties, detail robust synthetic strategies, and project its therapeutic potential based on the activities of closely related analogues.
Section 1: Chemical Identity and Physicochemical Properties
The foundational step in evaluating any chemical entity is to establish its core identity and physical characteristics. While extensive experimental data for 4-Methoxyfuro[3,2-c]pyridine is not widely published, we can consolidate its known identifiers and storage requirements from commercial sources.
Table 1: Core Chemical Data for 4-Methoxyfuro[3,2-c]pyridine
| Property | Value | Source |
| CAS Number | 63618-60-0 | [2] |
| Molecular Formula | C₈H₇NO₂ | [3] |
| Molecular Weight | 149.15 g/mol | [3] |
| Storage (Powder) | -20°C (3 years); +4°C (2 years) | [4] |
| Storage (in Solvent) | -80°C (6 months); -20°C (1 month) | [4] |
| Safety Profile | Not classified as a hazardous substance | [2] |
Section 2: Spectroscopic Characterization
Structural confirmation is the bedrock of chemical synthesis. While a definitive, published spectrum for 4-Methoxyfuro[3,2-c]pyridine is elusive, we can predict its characteristic spectroscopic features based on fundamental principles and data from analogous structures.
¹H NMR Spectroscopy (Expected Signals):
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Furan Protons: Two doublets are expected in the aromatic region, likely between δ 6.5-8.0 ppm, corresponding to the protons at the C2 and C3 positions.
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Pyridine Protons: Two doublets are expected for the protons at the C6 and C7 positions, likely in the downfield region of δ 7.0-8.5 ppm, characteristic of pyridine protons.
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Methoxy Protons: A sharp singlet integrating to 3H would appear around δ 3.8-4.0 ppm.
¹³C NMR Spectroscopy (Expected Signals):
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Aromatic Carbons: Signals for the seven aromatic carbons of the fused ring system would appear between δ 100-165 ppm. The carbon attached to the methoxy group (C4) would be significantly shielded.
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Methoxy Carbon: A signal around δ 55-60 ppm is characteristic for the methoxy carbon.
Mass Spectrometry:
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Using electrospray ionization (ESI-MS), the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 150.16.
Section 3: Synthesis via Palladium-Catalyzed Annulation
The construction of the furo[3,2-c]pyridine scaffold is a non-trivial synthetic challenge that hinges on the strategic formation of the furan ring onto a pre-functionalized pyridine core. The most robust methodologies leverage the power of transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions. A highly effective approach involves an intramolecular cyclization of an alkynyl-substituted alkoxy-pyridine, formed via a Sonogashira coupling.[4]
Logical Workflow for Synthesis
The synthesis design is rooted in retrosynthetic analysis. The furan ring is formed by connecting the oxygen at C4 and the C3 position of the pyridine ring. This can be achieved by starting with a 4-alkoxypyridine that has a leaving group (e.g., a nonaflate or halide) at the C3 position and an alkyne that will ultimately form the C2-C3 bond of the furan ring.
Caption: Synthetic workflow for 4-Methoxyfuro[3,2-c]pyridine.
Experimental Protocol: Sonogashira Coupling and Cyclization
This protocol is a representative methodology based on established literature for forming the furo[3,2-c]pyridine core.[4][5]
Step 1: Sonogashira Cross-Coupling
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Vessel Preparation: To an oven-dried Schlenk flask under an inert nitrogen atmosphere, add the 4-methoxy-3-halopyridine starting material (1.0 equiv).
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Catalyst and Ligand Addition: Add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv).
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Solvent and Base: Add degassed solvent (e.g., a 2:1 mixture of THF and triethylamine).
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Alkyne Addition: Add the terminal alkyne (e.g., trimethylsilylacetylene, 1.2 equiv) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature for 16-24 hours, monitoring by TLC or LC-MS.
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Work-up: Upon completion, concentrate the mixture under reduced pressure. Purify the resulting 4-methoxy-3-alkynylpyridine intermediate by silica gel column chromatography.
Step 2: Intramolecular Cyclization (Annulation)
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Deprotection (if necessary): If a silyl-protected alkyne was used, dissolve the intermediate in methanol and treat with K₂CO₃ (2.0 equiv) at room temperature for 2 hours to reveal the terminal alkyne.
-
Cyclization: Dissolve the deprotected intermediate in a suitable solvent (e.g., DMF).
-
Initiation: Add a reagent to promote cyclization. For example, treatment with iodine monochloride (ICl) can lead to an iodinated furopyridine, while base-mediated cyclization (e.g., using KOtBu) can also be effective.[4]
-
Reaction: Stir the reaction at an appropriate temperature (e.g., 60-100 °C) until the starting material is consumed.
-
Final Purification: After aqueous work-up, purify the final product, 4-Methoxyfuro[3,2-c]pyridine, by column chromatography or recrystallization.
Causality Note: The Sonogashira reaction is ideal for this transformation due to its mild conditions and high tolerance for various functional groups.[6][7] The copper(I) co-catalyst is crucial as it forms a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex, facilitating the key C-C bond formation.
Section 4: Chemical Reactivity and Derivatization Potential
The reactivity of 4-Methoxyfuro[3,2-c]pyridine is governed by the interplay between its two fused rings. The furan ring is electron-rich and susceptible to electrophilic attack, while the pyridine ring is electron-deficient. The methoxy group is an electron-donating group, further activating the pyridine ring towards certain reactions and also serving as a handle for nucleophilic substitution.
Caption: Key reactivity sites on the 4-Methoxyfuro[3,2-c]pyridine scaffold.
Protocol Example: Suzuki-Miyaura Cross-Coupling
To install aryl or heteroaryl groups, a halogen must first be introduced at a reactive position (e.g., C7). The subsequent Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for building molecular complexity.[8][9]
-
Reaction Setup: In a microwave vial, combine the halogenated 4-methoxyfuro[3,2-c]pyridine (1.0 equiv), the desired boronic acid or ester (1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 equiv).
-
Solvent: Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or Toluene/H₂O).
-
Degassing: Bubble nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.05 equiv), under the inert atmosphere.
-
Heating: Seal the vial and heat the reaction in a microwave reactor or oil bath (e.g., 100-120 °C) for the required time (30-90 minutes).
-
Purification: After cooling, perform an extractive work-up and purify the product by flash chromatography.
Trustworthiness Note: This protocol is self-validating. The progress can be monitored by LC-MS, and the final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and HRMS to ensure the desired transformation has occurred without side reactions.
Section 5: Relevance in Drug Discovery and Medicinal Chemistry
While direct biological activity data for 4-Methoxyfuro[3,2-c]pyridine is sparse in the literature, its structural motifs are present in numerous biologically active compounds. Its value lies in its potential as a versatile scaffold for building libraries of compounds for screening.
Potential as a Kinase Inhibitor Scaffold: The isomeric furo[3,2-b]pyridine core has been identified as a privileged scaffold for developing highly selective inhibitors of cdc-like kinases (CLKs).[10] These kinases are involved in the regulation of RNA splicing, a process often dysregulated in cancer. The furo-pyridine core acts as a "hinge-binder," forming key hydrogen bonds with the kinase hinge region, a common mechanism for kinase inhibitors.
Potential as a PDE4 Inhibitor Scaffold: Derivatives of the isomeric 7-methoxyfuro[2,3-c]pyridine have been developed as potent inhibitors of phosphodiesterase 4 (PDE4).[1] PDE4 is a critical enzyme that degrades cyclic AMP (cAMP), a second messenger involved in inflammation. Inhibiting PDE4 raises cAMP levels, leading to a downstream anti-inflammatory response, making it a valuable target for diseases like asthma and COPD.
Caption: The PDE4 inhibition pathway, a target for furopyridine derivatives.
Utility as a Synthetic Building Block: The commercial availability of derivatives like 4-Methoxyfuro[3,2-c]pyridine-2-carbaldehyde indicates its use as an intermediate.[11] The aldehyde functionality is a versatile handle for a wide range of transformations, including reductive aminations, Wittig reactions, and oxidations, allowing for the rapid generation of diverse compound libraries for high-throughput screening.
Conclusion
4-Methoxyfuro[3,2-c]pyridine emerges not as a compound with a long history of applications, but as a scaffold of significant untapped potential. Its synthesis, achievable through robust and scalable palladium-catalyzed methods, opens the door to its use in discovery chemistry. The molecule's distinct electronic properties and multiple sites for functionalization make it an ideal starting point for generating novel chemical entities. Drawing from the established biological activities of its isomers against critical targets like kinases and phosphodiesterases, it is clear that 4-Methoxyfuro[3,2-c]pyridine is a valuable and strategic tool for researchers, scientists, and drug development professionals aiming to craft the next generation of therapeutics.
References
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Lechel, T., Dash, J., & Reissig, H. (2008). Novel Furo-pyridine Derivatives via Sonogashira Reactions of Functionalized Pyridines. European Journal of Organic Chemistry, 2008(22), 3825-3835. [Link]
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Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. University of Southampton Institutional Repository. [Link]
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The Royal Society of Chemistry. (2015). Supporting information. [Link]
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Franco, L. L., et al. (2021). Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434. Supplementary Information. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Li, W., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
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Driscoll, J. P., et al. (2013). Chemical Reactivity of Methoxy 4-O-Aryl Quinolines: Identification of Glutathione Displacement Products in Vitro and in Vivo. Chemical Research in Toxicology, 26(6), 944-953. [Link]
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
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Lechel, T., Dash, J., & Reissig, H. (2008). Novel Furo-pyridine Derivatives via Sonogashira Reactions of Functionalized Pyridines. European Journal of Organic Chemistry, 2008(22), 3825-3835. [Link]
-
Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. University of Southampton Institutional Repository. [Link]
-
Otrubova, K., et al. (2018). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Journal of Medicinal Chemistry, 61(21), 9545-9561. [Link]
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